

# Scalable Process Chemistry for Apixaban Amine Intermediate Production

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one*

CAS No.: 1439902-82-5

Cat. No.: B3032344

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## Executive Summary

This guide details the scalable process chemistry for 1-(4-aminophenyl)piperidin-2-one (CAS 192725-50-1), the critical "amine intermediate" utilized in the convergent synthesis of Apixaban (Eliquis). While early medicinal chemistry routes utilized expensive reagents (e.g., 5-bromovaleroyl chloride, potassium tert-butoxide) and chromatographic purification, this protocol focuses on a cost-optimized, scalable industrial route utilizing 5-chlorovaleroyl chloride, inorganic bases, and catalytic hydrogenation.

Key Process Improvements:

- **Cost Reduction:** Replacement of organic bases (TEA, KOtBu) with inorganic alternatives (K<sub>2</sub>CO<sub>3</sub>, NaOH).
- **Safety:** Mitigation of genotoxic impurity risks (nitroso compounds) during hydrogenation.

- Scalability: Isolation via crystallization, eliminating column chromatography.

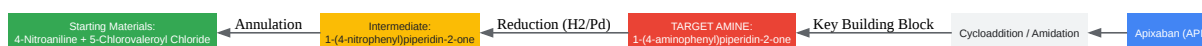
## Retrosynthetic Analysis & Strategy

The synthesis of Apixaban is convergent. The "Amine Intermediate" (Fragment A) is coupled with the "Hydrazone Intermediate" (Fragment B) to form the central pyrazole core.

## Strategic Disconnection

The target amine is constructed from 4-nitroaniline via a two-stage sequence:[1]

- Annulation: Formation of the lactam ring via N-acylation and intramolecular cyclization.
- Reduction: Chemoselective reduction of the nitro group to the aniline.



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Figure 1: Retrosynthetic logic positioning the amine intermediate within the Apixaban supply chain.

## Detailed Experimental Protocol

### Stage 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This step involves the N-acylation of 4-nitroaniline followed by cyclization. Older protocols used a stepwise approach; this optimized protocol utilizes a "telescoped" or one-pot process where possible, or a streamlined workup.

Reagents:

- 4-Nitroaniline (1.0 eq)[2]
- 5-Chlorovaleroyl chloride (1.2 eq) [Alternative to expensive Bromo-analog]
- Potassium Carbonate ( $K_2CO_3$ ) or NaOH (2.5 eq)

- Solvent: Toluene or Acetonitrile (MeCN)
- Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [Optional phase transfer catalyst]

Protocol:

- Charge a reaction vessel with 4-nitroaniline (100 g, 0.724 mol) and Toluene (1000 mL).
- Add 5-chlorovaleroyl chloride (135 g, 0.87 mol) dropwise at 20–25°C. Caution: Exothermic.
- Heat the mixture to reflux (110°C) for 3–5 hours to drive the initial amide formation and partial cyclization.
- Cool to 50°C. Add K<sub>2</sub>CO<sub>3</sub> (250 g, 1.81 mol) and TBAB (11.6 g).
- Reflux again for 6–10 hours to complete the intramolecular cyclization (elimination of HCl).
  - Process Control: Monitor by HPLC for consumption of the acyclic amide intermediate.
- Workup:
  - Cool to room temperature.<sup>[2]</sup>
  - Add Water (500 mL) to dissolve inorganic salts. Separate phases.
  - Wash organic layer with 5% NaHCO<sub>3</sub> and Brine.
  - Concentrate the organic layer under vacuum to ~20% volume.
- Crystallization: Add Isopropyl Ether (IPE) or n-Heptane slowly to the residue. Cool to 0–5°C and stir for 2 hours.
- Filtration: Filter the yellow solid and dry at 50°C under vacuum.
  - Expected Yield: 85–92%
  - Purity: >98.5% (HPLC)

## Stage 2: Catalytic Hydrogenation to 1-(4-Aminophenyl)piperidin-2-one

Safety is paramount here. Partial reduction can lead to hydroxylamine or nitroso impurities, which are potential genotoxins.

Reagents:

- 1-(4-Nitrophenyl)piperidin-2-one (from Stage 1)
- Catalyst: 5% or 10% Pd/C (50% water wet, 2 wt% loading)
- Solvent: Methanol or Ethanol[2][3][4]
- Hydrogen Gas (H<sub>2</sub>)

Protocol:

- Charge the hydrogenation autoclave with 1-(4-nitrophenyl)piperidin-2-one (50 g) and Methanol (500 mL).
- Inert the vessel with Nitrogen (3 cycles).
- Add Pd/C catalyst (2.5 g wet weight). Safety: Pd/C is pyrophoric when dry; keep wet.
- Pressurize with Hydrogen to 3–5 bar (45–75 psi).
- Stir at 25–35°C. Note: Reaction is exothermic. Maintain temperature <40°C to prevent over-reduction or side reactions.
- Monitor hydrogen uptake. Reaction is typically complete in 2–4 hours.
- Filtration: Filter the catalyst through a bed of Celite or a sparkler filter under nitrogen atmosphere. Wash the cake with Methanol.
- Isolation:
  - Concentrate the filtrate to dryness.

- Recrystallization (Critical for Purity): Dissolve crude solid in hot Ethyl Acetate (EtOAc). Add Isopropyl Ether (IPE) until turbid. Cool to 0°C.
- Dry: Vacuum dry at 45°C.
- Expected Yield: 90–95%
- Appearance: Off-white to pale brown crystalline solid.
- Target Purity: >99.5%

## Analytical Control & Impurity Fate Mapping[5]

### HPLC Method Parameters

To ensure the absence of the nitro-precursor and potential genotoxic impurities (aniline analogs), use the following method:

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A	0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5)
Mobile Phase B	Acetonitrile
Gradient	5% B to 90% B over 20 min
Flow Rate	1.0 mL/min
Detection	UV at 240 nm (Amide/Lactam) and 280 nm (Aniline)
Target Impurities	4-Nitroaniline (SM), 1-(4-nitrophenyl)piperidin-2-one (Intermediate)

## Impurity Fate Map

Visualizing where impurities originate and how they are purged is essential for regulatory filing (E-E-A-T).



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Figure 2: Impurity fate map highlighting critical control points (CCPs) for genotoxic impurities.

## Safety & Hazard Analysis

- 5-Chlorovaleroyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl.
- Hydrogenation: The reduction of nitro compounds is highly exothermic ( ).
  - Control: Limit H<sub>2</sub> pressure and feed rate. Ensure cooling jacket is active before H<sub>2</sub> introduction.
  - Catalyst: Dry Pd/C can ignite solvent vapors. Always handle as a water-wet paste.

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